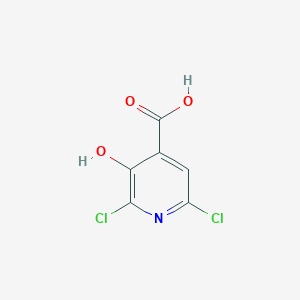

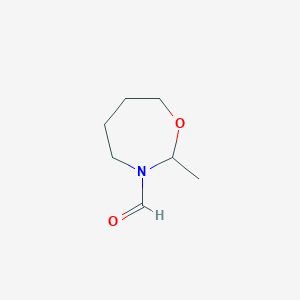

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzotriazole derivatives are significant in the field of chemistry due to their wide range of applications and biological activities. These compounds serve as key intermediates in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), involves practical, environmentally benign methods, showcasing the importance of green chemistry in developing these compounds (Haining Gu et al., 2009).

Molecular Structure Analysis

Benzotriazole and its derivatives exhibit a broad spectrum of pharmacological activities due to their unique molecular structure. This structure facilitates the binding to various biological targets, thereby enabling their diverse biological activities (V. Anjana & P. M. Kumar, 2021).

Chemical Reactions and Properties

Benzotriazole derivatives participate in a variety of chemical reactions, contributing to their versatility in medicinal chemistry. These reactions include substitutions and transformations that are critical for the development of new pharmacologically active compounds (L. Zhilitskaya et al., 2021).

Physical Properties Analysis

The physical properties of benzotriazole derivatives, such as solubility and melting points, are crucial for their application in different fields. These properties are often tailored through chemical modifications to meet specific requirements.

Chemical Properties Analysis

Benzotriazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anti-inflammatory, and antitumor activities. These properties are attributed to the presence of the benzotriazole moiety, which is a key structural element in these compounds (M. Bhat & S. L. Belagali, 2020).

Wissenschaftliche Forschungsanwendungen

Peptide Coupling

- Application Summary : This compound is used as a reagent for peptide coupling . Peptide coupling is a process in which two amino acids are joined together to form a peptide bond.

Synthesis of Esters

- Application Summary : This compound is used in the synthesis of esters . Esters are a class of organic compounds that are commonly produced by reactions between carboxylic acids and alcohols.

Esterification of Nucleosides

- Application Summary : This compound is used in the esterification of nucleosides to solid phase supports for oligonucleotide synthesis .

- Results or Outcomes : The result is the formation of a solid phase support with nucleosides attached, which can be used for further oligonucleotide synthesis .

Comparison of Racemization during Peptide Coupling

- Application Summary : This compound is used for comparing racemization during peptide coupling .

- Methods of Application : The reagent is used in peptide coupling reactions, and the degree of racemization (mixing of enantiomers) is compared under different conditions or with different reagents .

- Results or Outcomes : The results can provide insights into the factors that influence racemization during peptide coupling, which can be important for the synthesis of chiral compounds .

Synthesis of Magnolamide for Antioxidative Activity

- Application Summary : This compound is used in the synthesis of magnolamide, a compound with antioxidative activity .

- Methods of Application : The reagent is used in the chemical synthesis of magnolamide, likely in a coupling step to form a key bond in the magnolamide molecule .

- Results or Outcomes : The result is the formation of magnolamide, which can then be tested for antioxidative activity .

Catalyst for Preparation of 9-Acridinecaroboxamide Derivative

- Application Summary : This compound is used as a catalyst for the preparation of 9-acridinecaroboxamide derivatives .

- Methods of Application : The reagent is used as a catalyst in the reaction to form 9-acridinecaroboxamide derivatives .

- Results or Outcomes : The result is the formation of 9-acridinecaroboxamide derivatives, which can have various applications in medicinal chemistry .

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the person to fresh air and keep comfortable for breathing .

Eigenschaften

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

CAS RN |

190849-64-0, 206752-41-2 |

Source

|

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)